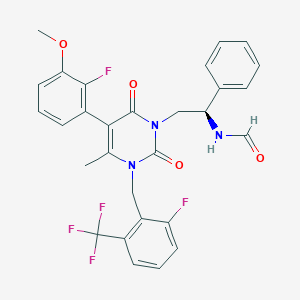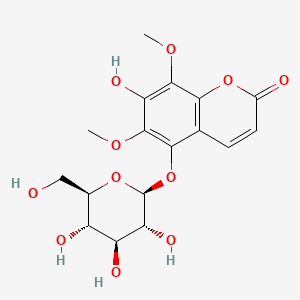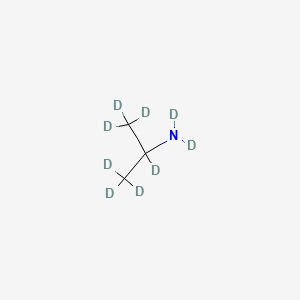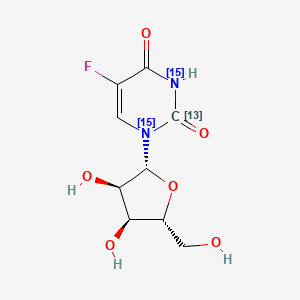![molecular formula C42H62N6O19 B13840305 Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
Bis-5,6'-[N-(HABA-CBz)] Kanamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the addition of two N-(HABA-CBz) groups at the 5 and 6’ positions of the Kanamycin A molecule. The molecular formula of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is C42H62N6O19, and it has a molecular weight of 954.97 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves the protection of the amino groups of Kanamycin A followed by the selective acylation at the 5 and 6’ positions. The reaction typically involves the use of benzyl chloroformate (CBz-Cl) and 4-hydroxybenzoic acid (HABA) as reagents. The reaction conditions include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the protective groups, yielding the parent Kanamycin A.
Substitution: The compound can undergo substitution reactions where the N-(HABA-CBz) groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other aminoglycoside derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating infections caused by gram-negative bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kanamycin A: The parent compound, an aminoglycoside antibiotic.
Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A related aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is unique due to the presence of the N-(HABA-CBz) groups, which enhance its stability and potentially its antibacterial activity. This modification distinguishes it from other aminoglycosides and provides a basis for further research and development.
Propriétés
Formule moléculaire |
C42H62N6O19 |
|---|---|
Poids moléculaire |
955.0 g/mol |
Nom IUPAC |
benzyl N-[(3R)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1 |
Clé InChI |
OCVGJXQINKOQMV-BVYGKWFSSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CNC(=O)[C@@H](CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)
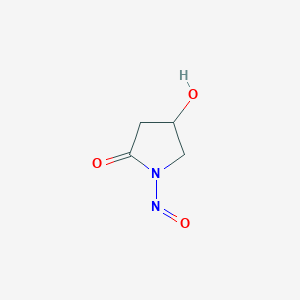
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
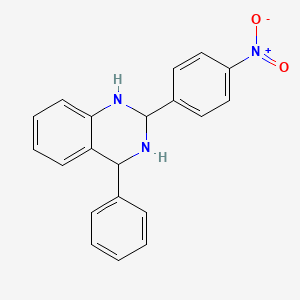
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
